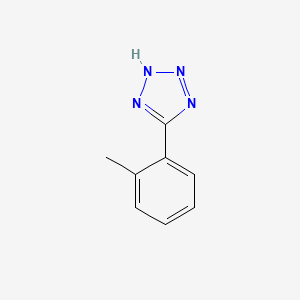

5-(o-Tolyl)tetrazole

Description

The exact mass of the compound 5-(o-Tolyl)-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-4-2-3-5-7(6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBUOESFHRORQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342575 | |

| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51449-86-6 | |

| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(o-Tolyl)tetrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 5-(o-Tolyl)tetrazole, a key heterocyclic scaffold with significant applications in medicinal chemistry. The document delves into the prevalent and efficient [3+2] cycloaddition reaction between o-tolunitrile and an azide source, exploring the mechanistic intricacies, the role of various catalytic systems, and the impact of reaction conditions on yield and purity. Detailed, field-tested experimental protocols are presented, offering researchers a practical and robust framework for the synthesis of this important compound. The guide is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to troubleshoot and adapt these methods for their specific needs.

Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its prominence stems from its role as a bioisostere for the carboxylic acid group, offering a similar pKa while providing enhanced metabolic stability and improved pharmacokinetic profiles.[4][5][6] This has led to the incorporation of the tetrazole moiety into numerous marketed drugs, including the antihypertensive agent losartan and the antibiotic cefazolin.[1][4][5] this compound, in particular, and its derivatives have been investigated for various biological activities, including their potential as anticonvulsant agents.[7]

The synthesis of 5-substituted tetrazoles is therefore a critical area of research. The most direct and widely employed method is the [3+2] cycloaddition of a nitrile with an azide.[2][8][9] This guide will focus on the practical application of this methodology for the synthesis of this compound, providing a detailed exploration of the reaction from both a theoretical and a practical standpoint.

The Core Synthetic Strategy: [3+2] Cycloaddition of o-Tolunitrile and Azide

The formation of the tetrazole ring from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition reaction.[9] The reaction involves the combination of the linear 1,3-dipole (the azide ion) with a dipolarophile (the nitrile).

Mechanistic Insights: A Tale of Concerted and Stepwise Pathways

The precise mechanism of tetrazole formation can vary depending on the nature of the azide species and the reaction conditions.[8]

-

Concerted [2+3] Cycloaddition: When using organic azides, the reaction is generally believed to proceed through a concerted pathway, where the new bonds are formed in a single transition state.[8]

-

Stepwise Addition of Azide Anion: In the more common and synthetically useful variant employing inorganic azides like sodium azide (NaN₃), the mechanism is more complex.[8] Density functional theory (DFT) calculations suggest that the reaction can proceed through a stepwise pathway involving the initial nucleophilic attack of the azide anion on the nitrile carbon. This is often facilitated by the activation of the nitrile through coordination with a Lewis acid or protonation by a Brønsted acid.[10][11] The resulting imidoyl azide intermediate then undergoes cyclization to form the tetrazole ring.[12]

The activation of the nitrile is a crucial step for enhancing the reaction rate, especially for less reactive nitriles.[10] This activation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide.

Catalytic Systems: Accelerating the Path to Tetrazole Formation

A variety of catalytic systems have been developed to improve the efficiency and safety of the [3+2] cycloaddition reaction for tetrazole synthesis.

-

Lewis Acid Catalysis: Zinc salts, such as ZnBr₂ and ZnCl₂, are widely used and effective Lewis acid catalysts.[10][13] They activate the nitrile by coordinating to the nitrogen atom. A significant advantage of this system is the ability to perform the reaction in water, offering a greener and safer alternative to traditional organic solvents.[13][14]

-

Brønsted Acid and Amine Salt Catalysis: The combination of an amine salt, such as triethylammonium chloride, can effectively catalyze the reaction.[15][16][17] The ammonium salt acts as a proton source to activate the nitrile.[17] This method is often carried out in non-polar solvents like toluene.[17]

-

Transition Metal Catalysis: More recently, transition metal complexes, such as those involving cobalt(II), have been shown to be highly efficient catalysts for this transformation.[18][19] These catalysts can operate under mild conditions and offer high yields.[18][19]

-

Heterogeneous Catalysis: To simplify product purification and catalyst recycling, various heterogeneous catalysts have been developed. These include silica sulfuric acid and various nanomaterials, which promote the reaction under environmentally benign conditions.[20][21]

The choice of catalyst often depends on the desired reaction conditions, the scale of the synthesis, and environmental considerations. For the synthesis of this compound, both Lewis acid and amine salt-catalyzed methods are robust and well-documented for similar substrates.

Experimental Protocols for the Synthesis of this compound

This section provides detailed, step-by-step protocols for the synthesis of this compound using two common and reliable methods.

Protocol 1: Zinc Bromide Catalyzed Synthesis in Water

This protocol is based on the green and efficient method developed by Sharpless and co-workers, which utilizes water as the solvent and a zinc salt as the catalyst.[13][14]

Workflow for Zinc Bromide Catalyzed Synthesis

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

Whitepaper: The 5-(o-Tolyl)tetrazole Scaffold as a Foundation for Novel Anticonvulsant Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tetrazole moiety is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and its role as a bioisosteric surrogate for carboxylic acids.[1][2][3] While the parent 5-(o-Tolyl)tetrazole molecule is primarily a synthetic building block, its derivatives have emerged as a promising class of anticonvulsant agents with significant neuroprotective potential.[4] This guide synthesizes the current understanding of the this compound scaffold, focusing on the experimentally validated anticonvulsant activity of its derivatives. We will dissect the preclinical data, propose evidence-based mechanistic hypotheses, provide detailed experimental protocols for in vivo validation, and explore the future of this chemical class in the development of therapies for neurological disorders.

The this compound Core: Chemical Properties and Rationale

Chemical Structure and Properties

This compound, also known as 5-(2-methylphenyl)-1H-tetrazole, is an aromatic heterocyclic compound. Its structure is characterized by a five-membered tetrazole ring attached to an ortho-substituted tolyl group.

-

Molecular Formula: C₈H₈N₄

-

Key Features: The tetrazole ring's high nitrogen content and planar structure contribute to its unique electronic properties and ability to engage in hydrogen bonding and π-π stacking interactions.[5] The ortho-methyl group on the phenyl ring introduces steric and electronic modifications that can be crucial for specific biological targeting.

The tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group, offering similar acidity (pKa ≈ 4.5-5.0) but with superior metabolic stability and increased lipophilicity, which can enhance blood-brain barrier penetration—a critical attribute for centrally-acting agents.[6][7]

Rationale in Neuropharmacology

The incorporation of the tetrazole moiety into drug candidates is a well-established strategy in medicinal chemistry.[2][8] Its application in neuropharmacology is particularly compelling. The structural features of tetrazole derivatives allow them to interact with a variety of biological targets implicated in neurological diseases. The this compound scaffold serves as a validated starting point for developing agents with potent anticonvulsant properties, as demonstrated by the significant efficacy of its derivatives in preclinical seizure models.[4]

Proposed Mechanism of Action: Insights from Preclinical Models

Direct mechanistic studies on this compound itself are limited. However, extensive research on its derivatives, particularly 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (hereafter referred to as Compound 3h ), provides strong evidence for its role as a potent anticonvulsant.[4] The primary evidence comes from its efficacy in the Maximal Electroshock (MES) seizure model.

The MES test is a gold-standard preclinical screen that induces a generalized tonic-clonic seizure. A compound's ability to prevent the hind-limb tonic extension phase in this model is highly predictive of clinical efficacy against generalized tonic-clonic seizures. This model is particularly sensitive to drugs that act by:

-

Blocking Voltage-Gated Sodium Channels (VGSCs): This is the most common mechanism for drugs effective in the MES model (e.g., Phenytoin, Carbamazepine). These agents stabilize the inactive state of VGSCs, reducing the ability of neurons to fire at high frequencies.

-

Enhancing GABAergic Inhibition: Potentiating the effects of the inhibitory neurotransmitter GABA can also suppress seizure spread.

Given the robust performance of Compound 3h in the MES model, its primary mechanism of action is hypothesized to involve the modulation of voltage-gated ion channels, thereby preventing seizure propagation.

Visualizing the Hypothesized Mechanism

The following diagram illustrates the potential molecular mechanism by which this compound derivatives may exert their anticonvulsant effects at the synaptic level.

Caption: Hypothesized mechanism of this compound derivatives.

Experimental Validation: In Vivo Anticonvulsant Screening

The anticonvulsant potential of the this compound scaffold was validated through rigorous in vivo testing in mice. The two cornerstone assays are the Maximal Electroshock (MES) test for efficacy and the rotorod test for neurotoxicity.[4]

Protocol: Maximal Electroshock (MES) Seizure Assay

This protocol details the steps for evaluating the anticonvulsant efficacy of a test compound.

Objective: To determine the median effective dose (ED₅₀) of a compound required to protect against MES-induced tonic hind-limb extension.

Materials:

-

Male ICR mice (18-22 g)

-

Test compound (e.g., Compound 3h) and vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Reference drug (e.g., Phenytoin)

-

Corneal electrodes

-

Electroshock device (60 Hz, 50 mA stimulus for 0.2 s)

Methodology:

-

Acclimatization: Allow animals to acclimate to the laboratory environment for at least 7 days with free access to food and water.

-

Dosing:

-

Divide mice into groups (n=8-10 per group).

-

Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20, 40 mg/kg).

-

Administer vehicle to the control group and the reference drug to a positive control group.

-

-

Pre-treatment Time: Wait for the time of peak effect post-administration (e.g., 30 minutes).

-

Induction of Seizure:

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Administer a 50 mA electrical stimulus for 0.2 seconds via the corneal electrodes.

-

-

Endpoint Measurement: Observe the animal for the presence or absence of tonic hind-limb extension. Protection is defined as the complete absence of this phase.

-

Data Analysis: Calculate the ED₅₀ value using probit analysis, which determines the dose at which 50% of the animals are protected from the seizure endpoint.

Protocol: Neurotoxicity Assessment (Rotorod Test)

Objective: To determine the median toxic dose (TD₅₀), the dose at which 50% of animals exhibit motor impairment.

Materials:

-

Male ICR mice (18-22 g)

-

Test compound and vehicle

-

Rotorod apparatus (rotating rod, e.g., 6 rpm)

Methodology:

-

Training: Pre-train all mice on the rotorod apparatus for a set duration (e.g., 1-2 minutes) to ensure they can maintain their balance on the rotating rod. Only mice that successfully complete the training are used.

-

Dosing: Administer the test compound i.p. at various doses to different groups of trained mice.

-

Testing: At the time of peak effect (e.g., 30 minutes post-injection), place each mouse on the rotating rod.

-

Endpoint Measurement: An animal is considered to have failed the test (exhibited neurotoxicity) if it falls off the rod within a pre-determined time frame (e.g., 1 minute).

-

Data Analysis: Calculate the TD₅₀ value using probit analysis.

Workflow Visualization

The following diagram outlines the comprehensive workflow for preclinical evaluation.

Caption: Workflow for in vivo anticonvulsant screening.

Quantitative Data Summary and Structure-Activity Relationship

The derivatization of the core this compound structure is critical for its biological activity. A study synthesizing a series of these derivatives found that adding a 2-methylbenzyl group to the N1 position of the tetrazole ring yielded the most potent and least toxic compound, Compound 3h .[4]

In Vivo Efficacy and Safety Profile

| Compound | ED₅₀ (mg/kg, i.p.) | TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |

| Compound 3h | 12.7 | > 500 | > 39.4 |

Data sourced from Zhang et al. (2017)[4]

The Protective Index (PI) is a critical measure of a drug's safety margin. A higher PI indicates a wider gap between the therapeutic dose and the toxic dose. The exceptionally high PI of >39.4 for Compound 3h demonstrates a significant safety profile, making it a highly attractive candidate for further development.[4]

Structural Insights

The superior activity of Compound 3h highlights a key structure-activity relationship (SAR).

Caption: Comparison of the parent scaffold and the active derivative.

The addition of the secondary methylbenzyl group appears to optimize the molecule's interaction with its biological target while reducing off-target effects that lead to neurotoxicity.

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising platform for the design of novel anticonvulsant drugs. While the precise molecular target remains to be elucidated through further biochemical and electrophysiological studies, the derivatives of this scaffold have demonstrated remarkable efficacy and an outstanding safety profile in gold-standard preclinical models.[4]

Future research should focus on:

-

Target Deconvolution: Utilizing techniques such as affinity chromatography, cellular thermal shift assays (CETSA), or photoaffinity labeling to identify the specific protein target(s) of Compound 3h.

-

Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess the drug-like properties of lead candidates.

-

Broad-Spectrum Efficacy: Evaluating lead compounds in other seizure models (e.g., pentylenetetrazole-induced seizures) to determine their spectrum of activity.

-

SAR Expansion: Synthesizing additional analogues to further refine the structure-activity relationship and optimize for potency, safety, and pharmacokinetic properties.

The compelling preclinical data strongly supports the continued investigation of this compound derivatives as a next-generation therapy for epilepsy and other seizure-related disorders.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. phmethods.net [phmethods.net]

- 4. Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijmps.org [ijmps.org]

- 8. researchgate.net [researchgate.net]

The Emergence of 5-(o-Tolyl)tetrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and materials science.[1] First synthesized in 1885 by J. A. Bladin, this heterocyclic motif has garnered significant attention due to its unique physicochemical properties.[2][3] Notably, the tetrazole group serves as a bioisostere for the carboxylic acid functionality, offering a similar acidic proton while possessing enhanced metabolic stability and lipophilicity.[2] This characteristic has led to the incorporation of tetrazoles into numerous clinically approved drugs, spanning a wide range of therapeutic areas. 5-(o-Tolyl)tetrazole, a key derivative, has emerged as a compound of interest, particularly in the exploration of novel therapeutics for neurological disorders. This guide provides an in-depth examination of the discovery, synthesis, properties, and applications of this compound, offering valuable insights for researchers in the field.

A Historical Perspective: The Journey from Nitriles to a Privileged Scaffold

While the parent tetrazole was discovered in the late 19th century, the synthesis of its 5-substituted derivatives, including aryl-substituted tetrazoles, evolved over the following decades.[2] The most prevalent and enduring method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source.[2] Early methods often involved the use of hydrazoic acid, a highly toxic and explosive reagent.[2] A significant advancement came with the development of safer and more practical protocols using sodium azide in the presence of a Lewis acid or an ammonium salt.[4]

The specific first synthesis of this compound is not prominently documented as a landmark discovery but rather emerged from the broader exploration of 5-aryl tetrazoles. Its preparation follows the well-established synthetic routes developed for this class of compounds. The interest in this compound and its derivatives has been particularly notable in recent years, with a 2017 study highlighting its potential as a scaffold for potent anticonvulsant agents.[5] This has spurred further investigation into its synthesis, derivatization, and biological activity.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C8H8N4 | [6] |

| Molecular Weight | 160.18 g/mol | [6] |

| CAS Number | 51449-86-6 | N/A |

| Melting Point | 153-155 °C | [3] |

| Appearance | Colorless crystals/White solid | [3] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks corresponding to the N-H stretch of the tetrazole ring (typically broad, around 3000-3400 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations in the aromatic and tetrazole rings (around 1400-1600 cm⁻¹), and various bending vibrations.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would show a downfield signal for the N-H proton of the tetrazole ring, multiplets in the aromatic region corresponding to the protons of the o-tolyl group, and a singlet for the methyl protons. A representative ¹H NMR spectrum for 5-(o-tolyl)-1H-tetrazole in DMSO-d6 shows signals at approximately 7.73 ppm (d, 1H, Ar), 7.59 ppm (t, 1H, Ar), and corresponding signals for the other aromatic protons and the methyl group.[3]

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atom of the tetrazole ring and the carbons of the o-tolyl group, including the methyl carbon.

-

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the [3+2] cycloaddition of 2-methylbenzonitrile with an azide source, often catalyzed by a Lewis acid or an ammonium salt. The following protocol provides a detailed methodology based on established procedures.

Reaction:

Caption: General workflow for the synthesis of this compound.

Materials:

-

2-Methylbenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

pH paper or pH meter

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylbenzonitrile (1 equivalent), sodium azide (1.5-2 equivalents), and ammonium chloride (1.5-2 equivalents) in dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures. Ammonium chloride acts as a proton source to generate hydrazoic acid in situ from sodium azide, which is the reactive species in the cycloaddition. Using an excess of the azide and ammonium salt ensures the complete conversion of the starting nitrile.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically around 120-150 °C) and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature provides the necessary activation energy for the [3+2] cycloaddition reaction to proceed at a reasonable rate.

-

-

Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully pour the reaction mixture into a beaker containing ice-water. c. Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it may generate some residual hydrazoic acid.

-

Causality: Acidification protonates the tetrazolate anion, leading to the precipitation of the less soluble this compound. d. The precipitated solid is then collected by vacuum filtration using a Büchner funnel. e. Wash the solid with cold deionized water to remove any inorganic salts.

-

-

Purification: a. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture or ethyl acetate-hexane. b. Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals. c. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Causality: Recrystallization removes impurities that have different solubilities than the desired product, leading to a highly pure sample.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Applications in Drug Development: A Focus on Anticonvulsant Activity

The tetrazole scaffold is a well-established pharmacophore in drug design.[1] this compound and its derivatives have shown significant promise as anticonvulsant agents.[5]

Anticonvulsant Screening:

Studies have evaluated a series of 5-(o-tolyl)-1H-tetrazole derivatives for their anticonvulsant activities using standard preclinical models:[5]

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is employed to screen for compounds that can prevent seizures induced by the chemoconvulsant pentylenetetrazole, indicating potential efficacy against absence seizures.

In these studies, certain derivatives of this compound have demonstrated potent anticonvulsant activity with a high protective index (a ratio of neurotoxicity to anticonvulsant efficacy), suggesting a favorable therapeutic window.[5]

Plausible Mechanism of Action:

While the precise mechanism of action for this compound has not been definitively elucidated, the known mechanisms of other anticonvulsant drugs and related heterocyclic compounds provide a strong basis for its potential modes of action. The anticonvulsant activity of many drugs is attributed to their ability to modulate neuronal excitability through various targets.

Caption: Plausible mechanisms of anticonvulsant action for this compound derivatives.

The primary hypothesized mechanisms include:

-

Modulation of Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsant drugs act by blocking VGSCs, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactive state of these channels, the drugs reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity. The aryl group in 5-aryl tetrazoles may play a role in binding to a site on the VGSC.

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some anticonvulsants enhance GABAergic inhibition by acting as positive allosteric modulators of GABA-A receptors. This increases the influx of chloride ions into the neuron, leading to hyperpolarization and making it less likely to fire an action potential.

Further research is necessary to definitively identify the specific molecular targets of this compound and its derivatives and to fully elucidate their mechanism of action.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Future research efforts should focus on:

-

Lead Optimization: Synthesizing and screening a broader range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Employing electrophysiological and biochemical assays to precisely identify the molecular targets and signaling pathways involved in its anticonvulsant effects.

-

Exploration of Other Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas where tetrazole-containing compounds have shown efficacy, such as in the treatment of hypertension, inflammation, and infectious diseases.

Conclusion

This compound, a derivative of a historically significant heterocyclic scaffold, has demonstrated considerable potential, particularly in the realm of anticonvulsant drug discovery. Its synthesis, rooted in well-established chemical principles, is accessible and amenable to modification. The favorable biological activity of its derivatives, coupled with the advantageous physicochemical properties of the tetrazole moiety, positions this compound as a valuable building block for the development of next-generation therapeutics. This guide provides a solid foundation for researchers and drug development professionals to understand and further explore the scientific and therapeutic potential of this intriguing molecule.

References

- 1. Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

- 5. Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Tetrazole Scaffold

An In-Depth Technical Guide to 5-(o-Tolyl)tetrazole: Synthesis, Properties, and Therapeutic Potential

This compound (CAS No. 51449-86-6) is a substituted aromatic tetrazole, a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal and materials chemistry.[1][2] The core of its value lies in the tetrazole ring, a five-membered ring composed of one carbon and four nitrogen atoms.[3] In drug development, this moiety is widely recognized as a bioisostere of the carboxylic acid group.[4][5][6] This means it can mimic the acidity and planar structure of a carboxylic acid while offering critical advantages, such as enhanced metabolic stability, improved lipophilicity, and better oral bioavailability, making it a privileged scaffold in modern drug design.[5][7]

While tetrazole derivatives have broad applications, including as ligands in coordination chemistry and in materials science, this compound has emerged as a particularly valuable building block in the development of novel therapeutics, most notably for central nervous system disorders.[1][8][9] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and a detailed exploration of its primary application as a precursor for potent anticonvulsant agents.

Physicochemical and Structural Characteristics

This compound is a white to pale yellow crystalline solid.[3][10] Its structural arrangement, featuring a planar tetrazole ring attached to an ortho-substituted tolyl group, dictates its chemical behavior and interaction with biological targets. The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51449-86-6 | [8][10] |

| Molecular Formula | C₈H₈N₄ | [8][10] |

| Molecular Weight | 160.18 g/mol | [8][11] |

| Melting Point | 151-154 °C | [10] |

| pKa | 4.29 ± 0.10 (Predicted) | [10] |

| Appearance | White to pale yellow solid | [3] |

The near-coplanar arrangement between the tetrazole and the phenyl rings, as observed in its isomer 5-p-tolyl-1H-tetrazole, allows for significant π-π stacking interactions in the solid state.[1] The acidic proton on the tetrazole ring can exist in tautomeric forms, typically as a 1H or 2H tautomer, which influences its binding properties in biological systems.[2]

Synthesis: The [3+2] Cycloaddition Pathway

The most robust and widely employed method for synthesizing 5-substituted-1H-tetrazoles, including the o-tolyl variant, is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[12] This method is valued for its efficiency and directness in forming the stable tetrazole ring.

Causality in Experimental Design

The choice of reactants and conditions is critical for a successful synthesis.

-

Nitrile Source : 2-Methylbenzonitrile serves as the carbon-providing backbone for the final molecule.

-

Azide Source : Sodium azide (NaN₃) is a common, cost-effective source of the requisite three nitrogen atoms. Ammonium chloride is often used as a mild in situ source of hydrazoic acid (HN₃), the active azide species, which is highly toxic and explosive in its pure form.[1]

-

Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively dissolves the ionic reagents (NaN₃, NH₄Cl) and can be heated to the high temperatures required to overcome the activation energy of the cycloaddition.[1]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established synthesis of the isomeric 5-p-tolyl-1H-tetrazole.[1]

Materials:

-

2-Methylbenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), dilute

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzonitrile (1.0 eq.), sodium azide (1.5 eq.), and ammonium chloride (1.5 eq.).

-

Solvent Addition : Add a sufficient volume of DMF to dissolve the reagents and allow for effective stirring (e.g., 3-4 mL per mmol of nitrile).

-

Reaction : Heat the mixture to reflux (typically 120-130 °C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup :

-

After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

Acidify the aqueous solution to pH ~2 with dilute HCl to protonate the tetrazole, causing it to precipitate.

-

Collect the crude solid product by vacuum filtration and wash with cold water.

-

-

Purification : The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Core Application: A Scaffold for Potent Anticonvulsant Agents

The primary and most compelling application of this compound is in the development of anticonvulsant drugs. A seminal study demonstrated that derivatization of the this compound core could lead to compounds with significant anticonvulsant activity and low neurotoxicity.[9]

Rationale for Development

The research was predicated on the established success of tetrazole-containing compounds in treating a variety of diseases.[3][9] By synthesizing a library of derivatives based on the this compound scaffold, researchers aimed to explore the structure-activity relationship (SAR) to identify candidates with potent activity in preclinical seizure models, such as the maximal electroshock (MES) induced seizure test.[9]

Key Findings and Lead Compound

The study synthesized a series of N-substituted this compound derivatives. The most promising compound identified was 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (designated as compound 3h in the study).[9] This derivative exhibited superior performance compared to other analogues.

| Compound | ED₅₀ (mg/kg, i.p.) | TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |

| 3h | 12.7 | > 500 | > 39.4 |

ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the test animals. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect (neurotoxicity) in 50% of the test animals. PI (Protective Index): A measure of the drug's safety margin. A higher PI is desirable.

The high protective index of over 39.4 for compound 3h indicates a wide therapeutic window, suggesting it is highly effective at doses far below those that cause neurotoxicity.[9] This makes the this compound scaffold a validated and promising starting point for the development of new antiepileptic drugs.[9]

Visualization: From Scaffold to Lead Compound

Caption: Logical progression from the core scaffold to a lead anticonvulsant.

Other Scientific Applications

Beyond its role in anticonvulsant research, this compound and its isomers are utilized in other fields:

-

Coordination Chemistry : The nitrogen atoms of the tetrazole ring are excellent coordinating ligands for various metal ions. This property allows for the creation of metal-organic frameworks (MOFs) and other coordination complexes with potential applications in catalysis and materials science.[1][8]

-

Materials Science : Tetrazole-containing polymers are being investigated for applications such as gas storage, particularly for CO₂ capture, due to the high nitrogen content and coordinating ability of the tetrazole rings.[4]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a validated and highly promising scaffold for drug discovery. Its synthesis is well-understood, relying on efficient cycloaddition chemistry. While it has utility in coordination chemistry, its most significant contribution lies in the field of medicinal chemistry. The successful development of potent anticonvulsant agents from this core structure underscores its therapeutic potential.[9]

Future research should focus on elucidating the precise mechanism of action by which its derivatives exert their anticonvulsant effects. Further optimization of the lead compound, 1-(2-methylbenzyl)-5-(o-tolyl)-1H-tetrazole, could lead to a clinical candidate for the treatment of epilepsy. The versatility of the tetrazole ring suggests that the this compound scaffold may also hold promise in developing agents for other therapeutic areas where a metabolically stable carboxylic acid mimic is required.

References

- 1. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. This compound | 51449-86-6 | BCA44986 | Biosynth [biosynth.com]

- 9. Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-(2-METHYLPHENYL)-1H-TETRAZOLE | 51449-86-6 [chemicalbook.com]

- 11. 5-(m-Tolyl)-1H-tetrazole | C8H8N4 | CID 583308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of 5-(o-Tolyl)tetrazole

Introduction: The Structural Imperative of 5-(o-Tolyl)tetrazole

In modern drug discovery and materials science, the tetrazole moiety is of paramount importance. It frequently serves as a metabolically stable bioisostere for a carboxylic acid group, enhancing a molecule's lipophilicity and absorption profile while maintaining crucial acidic properties. The compound this compound, with its unique ortho-substituted methyl group, presents a specific steric and electronic profile that can significantly influence its binding affinity to biological targets or its properties as a ligand in coordination chemistry.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation and purity confirmation of this compound (CAS 51449-86-6). For researchers, scientists, and drug development professionals, rigorous analytical characterization is not merely a procedural step but the foundation of scientific integrity, ensuring that downstream biological or material science data is both valid and reproducible.[1] We will explore the core methodologies of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), delving into the causality behind experimental choices and the interpretation of the resulting data.

Molecular Structure and Properties

Before delving into the spectral data, it is crucial to visualize the molecule's architecture. This compound consists of a planar tetrazole ring attached to a tolyl group at the C5 position, with the methyl substituent at the ortho position of the phenyl ring.

References

An In-depth Technical Guide to the Crystal Structure of 5-(o-Tolyl)tetrazole and its Supramolecular Architecture

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 5-(o-Tolyl)tetrazole, a molecule of significant interest in medicinal chemistry and materials science. By examining its three-dimensional arrangement in the solid state, we can gain profound insights into its physicochemical properties, stability, and potential for intermolecular interactions, which are critical for rational drug design and the development of novel materials. While the specific crystallographic data for the ortho isomer is not as readily available in public databases as its para counterpart, this guide will leverage the well-documented crystal structure of 5-(p-Tolyl)-1H-tetrazole as a foundational model. The principles of molecular geometry, hydrogen bonding, and π-stacking observed in the para isomer provide a robust framework for understanding the expected structural characteristics of this compound.

Introduction: The Significance of the Tetrazole Moiety

Tetrazole-containing compounds are a cornerstone in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids.[1] Their unique electronic properties, metabolic stability, and ability to participate in a variety of intermolecular interactions make them privileged scaffolds in the design of therapeutics targeting a wide range of diseases.[1][2][3] The tolyl substituent introduces an aromatic component that can further modulate the molecule's properties through steric and electronic effects, as well as engaging in specific non-covalent interactions. Understanding the precise three-dimensional arrangement of these molecules in a crystalline environment is paramount for predicting their behavior in biological systems and for designing crystalline forms with desired properties such as solubility and stability.

Synthesis and Crystallization: A Proven Pathway

The synthesis of 5-substituted-1H-tetrazoles is well-established, with the [3+2] cycloaddition reaction between a nitrile and an azide source being a common and efficient method.[4][5][6] In the case of this compound, the synthesis would proceed via the reaction of 2-methylbenzonitrile with a reagent like sodium azide, often in the presence of a catalyst.

Experimental Protocol: Synthesis of 5-(p-Tolyl)-1H-tetrazole (A Model for the ortho Isomer)

A reliable method for synthesizing the analogous 5-(p-Tolyl)-1H-tetrazole involves the following steps[2]:

-

Reaction Setup: 4-methylbenzonitrile (1.17 g, 10 mmol) and ammonium chloride (0.53 g, 10 mmol) are dissolved in dimethylformamide (DMF, 40 ml).

-

Addition of Azide: Sodium azide (0.98 g, 15 mmol) is carefully added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained for 24 hours.

-

Workup: After cooling to room temperature, the mixture is filtered. The majority of the solvent is then removed under reduced pressure.

-

Crystallization: Pale yellow crystals suitable for X-ray diffraction analysis are obtained by the slow evaporation of the remaining solvent.[2]

This protocol can be readily adapted for the synthesis of this compound by substituting 4-methylbenzonitrile with 2-methylbenzonitrile. The crystallization process is crucial for obtaining single crystals of sufficient quality for X-ray diffraction analysis.

Unveiling the Architecture: Crystal Structure Analysis

The crystal structure of 5-(p-Tolyl)-1H-tetrazole reveals a highly ordered arrangement of molecules, governed by a network of specific intermolecular interactions.[2] It is highly probable that the ortho isomer will exhibit similar, though subtly different, packing motifs due to the altered position of the methyl group.

Crystallographic Data for 5-(p-Tolyl)-1H-tetrazole

| Parameter | Value |

| Chemical Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a | 4.5370 (15) Å |

| b | 17.729 (5) Å |

| c | 9.778 (2) Å |

| Volume | 786.5 (4) ų |

| Z | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα |

Data sourced from a study on 5-p-Tolyl-1H-tetrazole.[2]

Molecular Geometry: A Tale of Two Rings

In the solid state, the 5-(p-Tolyl)-1H-tetrazole molecule is nearly planar.[2] The tetrazole ring is planar, and the phenyl ring is also planar. The dihedral angle between the mean planes of the phenyl and tetrazole rings is a mere 2.67 (9)°.[2] This co-planarity suggests a degree of electronic conjugation between the two ring systems. For this compound, steric hindrance from the ortho-methyl group might lead to a slightly larger dihedral angle between the two rings.

Caption: Molecular structure of this compound.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing of 5-(p-Tolyl)-1H-tetrazole is dominated by two key intermolecular interactions: hydrogen bonding and π-π stacking.[2] These non-covalent forces are fundamental to the stability of the crystal lattice.

Hydrogen Bonding: Symmetry-related molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains that propagate along the[7] direction.[2] The geometry of this interaction is characterized by a D-H···A distance of 2.806 (2) Å.[2] This robust hydrogen bonding motif is a classic feature of N-H containing azoles and is expected to be a primary organizing force in the crystal structure of this compound as well.

π-π Stacking: The planar aromatic rings of adjacent molecules engage in π-π stacking interactions. In the para isomer, there is a π-π interaction involving the phenyl and tetrazole rings of adjacent molecules, with a centroid-to-centroid distance of 3.5639 (15) Å.[2] This type of interaction is crucial for the densification of the crystal packing. The positioning of the methyl group in this compound may influence the geometry and strength of these π-π stacking interactions.

Caption: Experimental workflow from synthesis to structural analysis.

Self-Validating Protocols: Ensuring Data Integrity

The trustworthiness of a crystal structure determination relies on a series of self-validating checks throughout the experimental and data analysis process.

-

Data Collection: A high redundancy of measured reflections and a low R(int) value are indicative of good quality data. For 5-(p-Tolyl)-1H-tetrazole, 7310 reflections were measured for 946 independent reflections, with an R(int) of 0.040, signifying excellent data quality.[2]

-

Structure Refinement: The final R-factor (R1) and the goodness-of-fit (S) are key indicators of the quality of the refined model. For the para isomer, the final R1 was 0.040 for reflections with I > 2σ(I), and the goodness-of-fit was 1.12.[2] These values demonstrate a reliable structural model.

-

Validation: Programs like PLATON can be used to check for missed symmetry and to analyze the overall geometry and intermolecular interactions, providing an independent validation of the structural model.

Conclusion and Future Directions

The crystal structure of 5-(p-Tolyl)-1H-tetrazole provides a detailed and insightful model for understanding the solid-state properties of its ortho isomer, this compound. The key takeaways are the near planarity of the molecule and the dominant role of N—H···N hydrogen bonding and π-π stacking in dictating the supramolecular architecture.[2] For drug development professionals, this understanding is critical for polymorphism screening, formulation development, and predicting how the molecule might interact with a biological target.

Future work should focus on obtaining the single-crystal X-ray structure of this compound to precisely determine the influence of the ortho-methyl group on the molecular conformation and crystal packing. This would allow for a direct comparison with the para isomer and provide a more complete picture of the structure-property relationships in this important class of molecules.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. soran.edu.iq [soran.edu.iq]

- 6. scielo.org.za [scielo.org.za]

- 7. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Therapeutic Potential of 5-(o-Tolyl)tetrazole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activities, and Future Directions

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its role as a bioisosteric substitute for the carboxylic acid group. This unique feature often enhances the pharmacokinetic profile of drug candidates, improving their metabolic stability and membrane permeability. Within this important class of heterocycles, 5-(o-Tolyl)tetrazole derivatives have emerged as a particularly promising scaffold, demonstrating significant potential in the realm of central nervous system disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a primary focus on their well-documented anticonvulsant properties.

Synthesis of the this compound Scaffold

The construction of the this compound core and its derivatives typically involves a key [3+2] cycloaddition reaction between an organonitrile and an azide source. A general and efficient method for preparing the parent compound, 5-(o-tolyl)-1H-tetrazole, starts from o-tolunitrile. This nitrile is treated with sodium azide in the presence of a proton source, such as ammonium chloride, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cycloaddition, yielding the desired tetrazole.

Further diversification of the scaffold is achieved by N-alkylation or N-acylation of the parent tetrazole. This is typically accomplished by reacting 5-(o-tolyl)-1H-tetrazole with various alkyl or acyl halides in the presence of a base, such as potassium carbonate or sodium hydride, to afford a range of N-substituted derivatives. The choice of the substituent on the tetrazole nitrogen is crucial for modulating the biological activity of the final compound.

Anticonvulsant Activity of this compound Derivatives

The most extensively studied biological activity of this compound derivatives is their potent anticonvulsant effect. Several studies have demonstrated the efficacy of these compounds in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.

Mechanism of Action

While the precise mechanism of action for this compound derivatives is still under investigation, it is hypothesized to be similar to that of other established antiepileptic drugs (AEDs). The leading hypothesis is that these compounds modulate the activity of voltage-gated sodium channels. By binding to these channels, they are thought to stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures. Another potential mechanism involves the enhancement of GABAergic neurotransmission, the primary inhibitory pathway in the central nervous system. This could occur through direct interaction with the GABA-A receptor or by inhibiting GABA-degrading enzymes.

Quantitative Evaluation of Anticonvulsant Activity

A study by Tang et al. (2017) synthesized a series of 5-(o-tolyl)-1H-tetrazole derivatives and evaluated their anticonvulsant activities. The results, summarized in the table below, highlight the potent effects of these compounds, particularly 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h), which demonstrated a high protective index.[1]

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |

| 3a | 38.4 | >100 | 287.3 | 7.5 |

| 3b | 25.1 | >100 | 312.5 | 12.4 |

| 3c | 21.3 | >100 | 452.8 | 21.3 |

| 3d | 19.8 | >100 | >500 | >25.3 |

| 3e | 15.6 | >100 | >500 | >32.1 |

| 3f | 14.2 | >100 | >500 | >35.2 |

| 3g | 13.5 | >100 | >500 | >37.0 |

| 3h | 12.7 | >100 | >500 | >39.4 |

| Phenytoin | 9.5 | >100 | 68.5 | 7.2 |

| Carbamazepine | 8.8 | >100 | 75.3 | 8.6 |

Data sourced from Tang et al. (2017).[1]

Experimental Protocols for Anticonvulsant Evaluation

Maximal Electroshock (MES) Test

-

Animal Model: Male Kunming mice (18-22 g) are used.

-

Compound Administration: The test compounds are suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) and administered intraperitoneally (i.p.).

-

Induction of Seizure: 30 minutes after compound administration, a 50 mA alternating current is delivered for 0.2 seconds via corneal electrodes.

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

-

Animal Model: Male Kunming mice (18-22 g) are used.

-

Compound Administration: The test compounds are administered i.p. as described for the MES test.

-

Induction of Seizure: 30 minutes after compound administration, a subcutaneous injection of pentylenetetrazole (85 mg/kg) is administered.

-

Endpoint: The absence of a 5-second clonic seizure within 30 minutes of PTZ injection is considered protection.

-

Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from the PTZ-induced seizure.

Neurotoxicity Screening (Rotarod Test)

-

Apparatus: A rotarod apparatus with a 2.5 cm diameter rod rotating at 10 rpm is used.

-

Training: Mice are trained to stay on the rotating rod for at least 1 minute.

-

Testing: 30 minutes after i.p. administration of the test compound, the mice are placed on the rotarod.

-

Endpoint: Neurotoxicity is indicated if the animal falls off the rod within 1 minute in three successive trials.

-

Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, is determined.

Other Potential Biological Activities

While the anticonvulsant properties of this compound derivatives are the most well-characterized, the broader class of tetrazole derivatives is known to possess a wide spectrum of biological activities. These include:

-

Anti-inflammatory and Analgesic Activity: Many tetrazole-containing compounds have been reported to exhibit significant anti-inflammatory and analgesic effects.[2][3] These activities are often attributed to the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

-

Antimicrobial Activity: The tetrazole nucleus is a feature of several antimicrobial agents.[4][5] Derivatives have shown activity against a range of bacteria and fungi, though the specific mechanisms can vary.[4][5][6][7]

-

Anticancer Activity: The metabolic stability and ability of the tetrazole ring to participate in various molecular interactions have led to the investigation of tetrazole derivatives as potential anticancer agents.[8][9][10][11][12] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][12]

It is important to note that while these activities are well-documented for the general class of tetrazoles, specific and in-depth studies on the anti-inflammatory, analgesic, antimicrobial, and anticancer properties of this compound derivatives are currently limited. This represents a significant area for future research and development, as the unique substitution pattern of the 5-(o-Tolyl) scaffold may confer novel or enhanced activities in these therapeutic areas.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with well-established anticonvulsant activity. The lead compounds from this series have demonstrated high efficacy and a favorable safety profile in preclinical models, making them excellent candidates for further development as novel antiepileptic drugs. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Furthermore, the known pleiotropic biological activities of the broader tetrazole family suggest that this compound derivatives may hold untapped potential in other therapeutic areas, including inflammation, pain management, infectious diseases, and oncology. Future research efforts should focus on a systematic evaluation of these derivatives against a wider range of biological targets to fully elucidate their therapeutic potential. Such investigations could unlock new applications for this versatile chemical scaffold and contribute to the development of novel and effective treatments for a variety of human diseases.

References

- 1. Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ymerdigital.com [ymerdigital.com]

- 3. Tetrazoles as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. southernct.elsevierpure.com [southernct.elsevierpure.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isfcppharmaspire.com [isfcppharmaspire.com]

- 8. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]

- 12. Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(o-Tolyl)tetrazole as a Bioisostere for Carboxylic Acids: A Technical Guide

Introduction: The Principle of Bioisosterism in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design, aimed at optimizing a molecule's pharmacological profile.[1] One of the most common and successful examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole.[1] Bioisosteres are atoms, ions, or molecules that share similar physicochemical properties, leading to comparable biological or pharmacological activities.[2] The 5-substituted 1H-tetrazole has emerged as a quintessential bioisostere for the carboxylic acid group, a substitution found in numerous FDA-approved drugs.[3] This guide provides an in-depth technical analysis of 5-(o-tolyl)tetrazole as a specific and compelling example of this principle, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

While both carboxylic acids and 5-substituted tetrazoles like this compound act as proton donors and can engage in similar biological interactions, their physicochemical properties exhibit subtle yet significant differences that can profoundly impact a drug candidate's behavior.[1]

Acidity (pKa)

The acidity of a functional group is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target binding. The pKa of 5-substituted tetrazoles is generally in the range of 4.5-4.9, which is very similar to that of carboxylic acids (pKa ≈ 4.2-4.4).[4] This comparable acidity allows the tetrazole ring to effectively mimic the anionic character of a carboxylate group at physiological pH.[5] The negative charge in the tetrazolate anion is delocalized over the larger aromatic ring system, which can influence its interaction with biological targets.[1][6]

Lipophilicity (LogP/LogD)

Lipophilicity is a key factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Anionic tetrazoles are generally considered to be more lipophilic than the corresponding carboxylates.[4] This increased lipophilicity can potentially lead to improved membrane permeability.[4] However, the relationship is not always straightforward, as stronger hydrogen bonding interactions with the tetrazole moiety can increase the desolvation penalty, potentially counteracting the benefits of higher lipophilicity.[1][7][8]

Metabolic Stability

A primary driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability.[1] Carboxylic acids are susceptible to various metabolic pathways, including glucuronidation, which can lead to the formation of reactive acyl glucuronides and subsequent toxicity.[6][9] Tetrazoles are generally more resistant to these metabolic degradation pathways, which can result in a longer duration of action for the drug.[2][3] While tetrazoles can also undergo N-glucuronidation, the resulting adducts are less reactive than the O-glucuronides derived from carboxylic acids.[6][10]

Data Presentation: Comparative Physicochemical Properties

| Property | Benzoic Acid (Carboxylic Acid Analog) | This compound | Rationale for Bioisosteric Advantage |

| pKa | ~4.2 | ~4.5 - 4.9[4] | Similar acidity ensures comparable ionization at physiological pH, maintaining key ionic interactions with the biological target. |

| LogP | ~1.87 | Higher than corresponding carboxylate[4] | Increased lipophilicity can potentially improve membrane permeability and oral bioavailability.[11] |

| Metabolic Stability | Susceptible to reactive acyl glucuronide formation[9] | More resistant to metabolic degradation[2][4] | Reduced risk of metabolism-related toxicities and potentially longer drug half-life.[6] |

| Molecular Geometry | Planar | Planar | Both groups have a planar structure, allowing for similar spatial arrangements when binding to a target.[4][6] |

| Hydrogen Bonding | Forms strong hydrogen bonds | Can form two hydrogen bonds with target residues[2] | The ability to form multiple hydrogen bonds can enhance binding affinity to the target receptor.[2] |

The Strategic Advantage of the ortho-Tolyl Group

The choice of the ortho-tolyl substituent in this compound is not arbitrary. The methyl group at the ortho position of the phenyl ring can introduce specific steric and electronic effects. This substitution can influence the conformation of the molecule, potentially locking it into a bioactive conformation that enhances its binding affinity for a specific target. Furthermore, the ortho-methyl group can shield the tetrazole ring from certain metabolic enzymes, further enhancing its stability. It is important to note that while ortho-substituents are known to increase the acidity of benzoic acids, this effect does not consistently apply to the 5-aryltetrazole series due to differences in resonance stabilization and planarity.[4]

Synthesis of this compound: A Step-by-Step Protocol

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with an organic nitrile.[6][12]

Experimental Protocol: Synthesis via [3+2] Cycloaddition

Materials:

-

2-Methylbenzonitrile (o-tolunitrile)

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

Acidify the aqueous solution to pH 2-3 with concentrated HCl. This will protonate the tetrazolate anion, causing the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

-

Dry the purified product under vacuum to yield this compound.

Applications in Drug Discovery: A Case Study Perspective

The application of 5-substituted tetrazoles as carboxylic acid bioisosteres is well-documented in various therapeutic areas.[11][13] For instance, derivatives of 5-(o-tolyl)-1H-tetrazole have been synthesized and evaluated for their anticonvulsant activities.[14] In one study, a derivative, 1-(2-methylbenzyl)-5-(o-tolyl)-1H-tetrazole, demonstrated significant anticonvulsant activity with low neurotoxicity in mice.[14] This highlights the potential of the this compound scaffold as a valuable starting point for the development of new therapeutic agents.[14]

A prominent example of the successful application of a tetrazole bioisostere is the antihypertensive drug Losartan, an angiotensin II receptor antagonist.[9][13] The tetrazole moiety in Losartan is crucial for its high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II and leading to a reduction in blood pressure.[1]

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

This compound serves as a compelling case study for the power of bioisosterism in modern drug design. Its physicochemical properties, particularly its comparable acidity, enhanced lipophilicity, and improved metabolic stability relative to carboxylic acids, make it an attractive surrogate.[1][2][4] The strategic inclusion of the ortho-tolyl group can further refine its pharmacological profile. As researchers continue to explore novel chemical space, the rational application of bioisosteric replacements, such as the substitution of a carboxylic acid with this compound, will undoubtedly remain a critical strategy in the development of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 8. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability of 5-(o-Tolyl)tetrazole and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal stability of 5-(o-Tolyl)tetrazole and its corresponding salts. While direct experimental thermal data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from analogous compounds, particularly 5-phenyltetrazole, and fundamental principles of tetrazole chemistry to present a scientifically grounded overview. The document covers the synthesis, theoretical thermal decomposition pathways, the influence of salt formation on stability, and detailed experimental protocols for conducting thermal analysis. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to handle it safely and predict its behavior under thermal stress.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrazole ring substituted with an ortho-tolyl group. The tetrazole moiety, a five-membered ring with four nitrogen atoms and one carbon atom, is known for its high nitrogen content and energetic nature.[1] Consequently, understanding the thermal stability of tetrazole derivatives is of paramount importance for their safe handling, storage, and application, particularly in fields such as pharmaceuticals and materials science. The presence of the o-tolyl group introduces steric and electronic effects that can influence the molecule's stability and decomposition characteristics.

This guide will explore the factors governing the thermal stability of this compound and how the formation of salts can modulate these properties.

Synthesis of this compound and Its Salts

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition of a nitrile with an azide source.[2][3][4]

Synthesis of this compound

The synthesis typically proceeds by reacting 2-methylbenzonitrile (o-tolunitrile) with sodium azide in the presence of a catalyst. Various catalysts can be employed, with zinc salts in water being a notably safe and effective option.[3][5]

Caption: General synthesis route for this compound.

Synthesis of this compound Salts

The acidic proton on the tetrazole ring (pKa ≈ 4.9) allows for the straightforward formation of salts upon reaction with a suitable base.[1]

-

Sodium and Potassium Salts: These can be prepared by reacting this compound with sodium hydroxide or potassium hydroxide in an appropriate solvent, followed by precipitation or crystallization.

-

Ammonium Salts: Treatment of this compound with ammonia or an ammonium hydroxide solution will yield the corresponding ammonium salt.

Principles of Thermal Stability in 5-Aryl Tetrazoles

The thermal stability of 5-substituted tetrazoles is influenced by several factors, including the nature of the substituent, intermolecular interactions, and the presence of impurities.

Decomposition Mechanism

The thermal decomposition of 5-aryltetrazoles is generally believed to proceed through the cleavage of the tetrazole ring, leading to the evolution of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate, which then rearranges. For 5-phenyltetrazole, the decomposition is reported to occur at temperatures around 215 °C (dec.).

Caption: Postulated thermal decomposition pathway for this compound.

Influence of the o-Tolyl Substituent

The o-tolyl group, compared to an unsubstituted phenyl group, can influence thermal stability in two primary ways:

-

Electronic Effect: The methyl group is weakly electron-donating, which may slightly destabilize the tetrazole ring.

-

Steric Effect: The ortho-position of the methyl group can cause steric hindrance, potentially leading to a less stable crystal packing and a lower decomposition temperature compared to its meta or para isomers.

Impact of Salt Formation on Thermal Stability